Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Overview
Description
Synthesis Analysis
In the synthesis of pyrrolidine derivatives, two main strategies are used: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings1. The choice of strategy depends on the specific compound being synthesized and the desired properties of the final product.Molecular Structure Analysis
The molecular structure of a compound greatly influences its physical and chemical properties, as well as its biological activity. For example, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins1.Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite complex and varied, depending on the specific compound and the conditions under which the reactions take place. For example, a study on tropinone synthesis revealed a non-canonical mechanism that directly utilizes an unconjugated N-methyl-Δ1-pyrrolinium2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, boiling point, and molecular weight, can greatly influence its behavior in biological systems and its suitability for use as a drug. However, specific information on the physical and chemical properties of “Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride” is not available in the sources I have access to.Safety And Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties, as well as how it is used. Without specific information on “Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride”, it’s difficult to provide detailed safety and hazard information.
Future Directions
The future directions in the study of pyrrolidine derivatives and related compounds are likely to involve further exploration of their potential uses in drug discovery, as well as continued investigation into their synthesis, properties, and mechanisms of action1.
properties
IUPAC Name |
methyl 2-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-13-9(12)7-5-14-8(11-7)6-3-2-4-10-6;/h5-6,10H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOKPAMRRXCJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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